molecular formula C10H13N3O3 B12669701 Spiro(cyclohexane-1,2'(3'H)-imidazo(2,1-b)oxazole), 6'-nitro- CAS No. 127692-24-4

Spiro(cyclohexane-1,2'(3'H)-imidazo(2,1-b)oxazole), 6'-nitro-

Cat. No.: B12669701
CAS No.: 127692-24-4
M. Wt: 223.23 g/mol
InChI Key: LWGZQFMDSZYGQM-UHFFFAOYSA-N
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Description

Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 6’-nitro- is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclohexane ring fused to an imidazo(2,1-b)oxazole ring system, with a nitro group attached at the 6’ position. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 6’-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Construction of the Imidazo(2,1-b)oxazole Ring: This step involves the cyclization of appropriate precursors, such as an amino alcohol and a nitrile, under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 6’-nitro- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 6’-nitro- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazo(2,1-b)oxazole derivatives.

Scientific Research Applications

Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 6’-nitro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 6’-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 6’-amino-
  • Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 6’-chloro-
  • Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 6’-methyl-

Uniqueness

Spiro(cyclohexane-1,2’(3’H)-imidazo(2,1-b)oxazole), 6’-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can participate in redox reactions and form reactive intermediates, making this compound particularly interesting for studies related to oxidative stress and redox biology.

Properties

CAS No.

127692-24-4

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

6-nitrospiro[3H-imidazo[2,1-b][1,3]oxazole-2,1'-cyclohexane]

InChI

InChI=1S/C10H13N3O3/c14-13(15)8-6-12-7-10(16-9(12)11-8)4-2-1-3-5-10/h6H,1-5,7H2

InChI Key

LWGZQFMDSZYGQM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CN3C=C(N=C3O2)[N+](=O)[O-]

Origin of Product

United States

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